2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide 2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 160980-60-9
VCID: VC7751832
InChI: InChI=1S/C10H11ClFNO/c1-2-13(10(14)7-11)9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3
SMILES: CCN(C1=CC=C(C=C1)F)C(=O)CCl
Molecular Formula: C10H11ClFNO
Molecular Weight: 215.65

2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide

CAS No.: 160980-60-9

Cat. No.: VC7751832

Molecular Formula: C10H11ClFNO

Molecular Weight: 215.65

* For research use only. Not for human or veterinary use.

2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide - 160980-60-9

Specification

CAS No. 160980-60-9
Molecular Formula C10H11ClFNO
Molecular Weight 215.65
IUPAC Name 2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide
Standard InChI InChI=1S/C10H11ClFNO/c1-2-13(10(14)7-11)9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3
Standard InChI Key FVMCZMNCHWFXQS-UHFFFAOYSA-N
SMILES CCN(C1=CC=C(C=C1)F)C(=O)CCl

Introduction

Structural and Molecular Characterization

Core Architecture

The molecule comprises a central acetamide backbone substituted with chlorine at the α-carbon, an ethyl group on the nitrogen atom, and a 4-fluorophenyl ring. This configuration creates three distinct reactive zones:

  • The electrophilic chloroacetamide moiety (CH2Cl-C(=O)-\text{CH}_2\text{Cl-C(=O)-})

  • The NN-ethyl group contributing to lipophilicity

  • The 4-fluorophenyl ring enhancing metabolic stability through fluorine’s electron-withdrawing effects

The IUPAC name, 2-chloro-N-ethyl-N-(4-fluorophenyl)acetamide, precisely reflects this arrangement .

Spectroscopic Identifiers

  • InChIKey: FVMCZMNCHWFXQS-UHFFFAOYSA-N

  • SMILES: CCN(C1=CC=C(C=C1)F)C(=O)CCl

  • Exact Mass: 215.0483 g/mol

Synthetic Methodologies

Nucleophilic Acyl Substitution

The primary synthesis route involves reacting NN-ethyl-4-fluoroaniline with chloroacetyl chloride under basic conditions:

C6H5F-NH-C2H5+ClCH2COClK2CO3C10H11ClFNO+HCl\text{C}_6\text{H}_5\text{F-NH-C}_2\text{H}_5 + \text{ClCH}_2\text{COCl} \xrightarrow{\text{K}_2\text{CO}_3} \text{C}_{10}\text{H}_{11}\text{ClFNO} + \text{HCl}

Key Steps:

  • Base Selection: Potassium carbonate (K2CO3\text{K}_2\text{CO}_3) neutralizes HCl, driving the reaction forward .

  • Solvent System: Dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) facilitates reagent miscibility .

  • Purification: Crystallization using hexane/ethyl acetate yields >90% purity .

Table 1: Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield
Temperature0°C → 25°C (ramp)Maximizes selectivity
Molar Ratio1:1.2 (amine:acyl chloride)Reduces side products
Reaction Time4–6 hoursEnsures completion

Physicochemical Properties

Thermodynamic Data

  • Boiling Point: Estimated at 332.8°C (extrapolated from analog data)

  • Density: 1.2 g/cm³

  • LogP: 1.89 (predicted via XLogP3)

Solubility Profile

While experimental solubility data remain limited, computational models predict:

  • Water: <0.1 mg/mL (25°C) due to high lipophilicity

  • Organic Solvents:

    • Ethyl acetate: 50–100 mg/mL

    • DMSO: >200 mg/mL

Biological Activity and Applications

Table 2: Comparative Bioactivity of Acetamide Derivatives

CompoundTarget OrganismMIC (µg/mL)
2-Chloro-N-ethyl-N-(4-fluorophenyl)acetamideE. coli64
N-(2-Chlorophenyl) analogS. aureus32
4-Methoxybenzyl derivativeM. tuberculosis16

Role as a Chemical Intermediate

The compound serves as a precursor in synthesizing:

  • Hydrazone Derivatives: Condensation with isoniazid yields antitubercular agents .

  • Ether-Linked Analogues: Nucleophilic substitution with phenols generates kinase inhibitors.

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modifications to the ethyl and fluorophenyl groups could optimize antimicrobial efficacy .

  • Prodrug Development: Esterification of the acetamide may improve bioavailability.

  • Target Identification: Proteomic studies to elucidate molecular targets in bacterial cells .

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